Cas no 2089976-52-1 (3-(4,6-Dichloropyrimidin-5-yl)propanenitrile)

3-(4,6-Dichloropyrimidin-5-yl)propanenitrile is a versatile pyrimidine-based intermediate widely used in pharmaceutical and agrochemical synthesis. Its key structural features—a dichloropyrimidine core and a nitrile-functionalized side chain—make it a valuable building block for constructing complex heterocyclic compounds. The reactive chlorine atoms facilitate selective substitution reactions, while the nitrile group offers further derivatization potential. This compound exhibits high purity and stability, ensuring reliable performance in cross-coupling, nucleophilic displacement, and cyclization reactions. Its utility in medicinal chemistry is underscored by its role in developing biologically active molecules, particularly kinase inhibitors and antimicrobial agents. Suitable for research and industrial applications, it provides a robust foundation for advanced synthetic workflows.
3-(4,6-Dichloropyrimidin-5-yl)propanenitrile structure
2089976-52-1 structure
Product Name:3-(4,6-Dichloropyrimidin-5-yl)propanenitrile
CAS No:2089976-52-1
MF:C7H5Cl2N3
MW:202.040698766708
CID:5738889
PubChem ID:131299925
Update Time:2025-10-31

3-(4,6-Dichloropyrimidin-5-yl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2089976-52-1
    • EN300-1983344
    • 3-(4,6-Dichloropyrimidin-5-yl)propanenitrile
    • 5-Pyrimidinepropanenitrile, 4,6-dichloro-
    • Inchi: 1S/C7H5Cl2N3/c8-6-5(2-1-3-10)7(9)12-4-11-6/h4H,1-2H2
    • InChI Key: KCOAJQDHGLGIIL-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(N=CN=1)Cl)CCC#N

Computed Properties

  • Exact Mass: 200.9860526g/mol
  • Monoisotopic Mass: 200.9860526g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 49.6Ų

Experimental Properties

  • Density: 1.417±0.06 g/cm3(Predicted)
  • Boiling Point: 372.5±37.0 °C(Predicted)
  • pka: -4.36±0.26(Predicted)

3-(4,6-Dichloropyrimidin-5-yl)propanenitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1983344-0.05g
3-(4,6-dichloropyrimidin-5-yl)propanenitrile
2089976-52-1
0.05g
$827.0 2023-09-16
Enamine
EN300-1983344-0.1g
3-(4,6-dichloropyrimidin-5-yl)propanenitrile
2089976-52-1
0.1g
$867.0 2023-09-16
Enamine
EN300-1983344-0.25g
3-(4,6-dichloropyrimidin-5-yl)propanenitrile
2089976-52-1
0.25g
$906.0 2023-09-16
Enamine
EN300-1983344-0.5g
3-(4,6-dichloropyrimidin-5-yl)propanenitrile
2089976-52-1
0.5g
$946.0 2023-09-16
Enamine
EN300-1983344-1.0g
3-(4,6-dichloropyrimidin-5-yl)propanenitrile
2089976-52-1
1g
$986.0 2023-05-31
Enamine
EN300-1983344-2.5g
3-(4,6-dichloropyrimidin-5-yl)propanenitrile
2089976-52-1
2.5g
$1931.0 2023-09-16
Enamine
EN300-1983344-5.0g
3-(4,6-dichloropyrimidin-5-yl)propanenitrile
2089976-52-1
5g
$2858.0 2023-05-31
Enamine
EN300-1983344-10.0g
3-(4,6-dichloropyrimidin-5-yl)propanenitrile
2089976-52-1
10g
$4236.0 2023-05-31
Enamine
EN300-1983344-1g
3-(4,6-dichloropyrimidin-5-yl)propanenitrile
2089976-52-1
1g
$986.0 2023-09-16
Enamine
EN300-1983344-5g
3-(4,6-dichloropyrimidin-5-yl)propanenitrile
2089976-52-1
5g
$2858.0 2023-09-16

Additional information on 3-(4,6-Dichloropyrimidin-5-yl)propanenitrile

Comprehensive Overview of 3-(4,6-Dichloropyrimidin-5-yl)propanenitrile (CAS No. 2089976-52-1)

3-(4,6-Dichloropyrimidin-5-yl)propanenitrile (CAS No. 2089976-52-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitrile-substituted pyrimidine derivative is widely recognized for its potential as a key intermediate in the synthesis of biologically active molecules. Its unique structural features, including the dichloropyrimidine core and propanenitrile side chain, make it a versatile building block for drug discovery and material science applications.

The compound's molecular formula, C7H5Cl2N3, reflects its balanced combination of aromatic and aliphatic components. Researchers frequently explore 3-(4,6-Dichloropyrimidin-5-yl)propanenitrile for its reactivity in nucleophilic substitution reactions, particularly at the 4,6-dichloropyrimidine positions. This characteristic has led to its incorporation in various synthetic pathways for developing novel heterocyclic compounds with potential therapeutic properties.

In recent years, the scientific community has shown growing interest in pyrimidine derivatives due to their prevalence in FDA-approved drugs. The 2089976-52-1 compound aligns with this trend, as its structural motif appears in several kinase inhibitors and antimicrobial agents. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify the purity and identity of 3-(4,6-Dichloropyrimidin-5-yl)propanenitrile, ensuring its suitability for high-value applications.

The compound's stability under various conditions makes it particularly valuable for medicinal chemistry applications. Its nitrile group offers additional functionalization opportunities through hydrolysis or reduction reactions, expanding its utility in molecular design. Many researchers are investigating its potential as a precursor for small molecule drugs targeting specific biological pathways, especially in oncology and infectious disease research.

From a commercial perspective, 3-(4,6-Dichloropyrimidin-5-yl)propanenitrile has gained traction as a research chemical among pharmaceutical companies and academic institutions. Its CAS registry number (2089976-52-1) serves as a unique identifier in chemical databases and procurement systems. The compound typically appears as a white to off-white crystalline powder with defined melting characteristics, which are crucial for quality control in synthetic applications.

Recent advances in green chemistry have prompted investigations into more sustainable synthesis routes for pyrimidine-based intermediates like this compound. Researchers are exploring catalytic methods and solvent-free conditions to produce 3-(4,6-Dichloropyrimidin-5-yl)propanenitrile with reduced environmental impact. These developments align with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices.

The compound's mechanism of action in biological systems primarily relates to its ability to participate in molecular interactions with various enzyme targets. While 2089976-52-1 itself may not demonstrate direct biological activity, its derivatives have shown promise in preliminary studies as modulators of cellular signaling pathways. This has sparked interest in its potential applications for developing new targeted therapies in precision medicine.

Quality specifications for 3-(4,6-Dichloropyrimidin-5-yl)propanenitrile typically include purity assessments (>98% by HPLC), residual solvent analysis, and confirmation of structural identity through spectroscopic methods. These rigorous standards ensure the compound's reliability in sensitive synthetic operations. Storage recommendations usually suggest protection from moisture and maintenance at controlled room temperature to preserve its chemical integrity.

In the context of intellectual property, several patents reference pyrimidine-5-carbonitrile derivatives similar to this compound, highlighting their importance in pharmaceutical innovation. The strategic positioning of the dichloro substituents on the pyrimidine ring offers distinct reactivity patterns that synthetic chemists can exploit to create diverse molecular architectures with tailored biological properties.

Future research directions for 3-(4,6-Dichloropyrimidin-5-yl)propanenitrile may focus on expanding its applications in bioconjugation chemistry and materials science. Its potential as a linker molecule or as a component in functional materials is currently under exploration. As synthetic methodologies continue to advance, this compound will likely play an increasingly important role in the development of next-generation chemical entities for various scientific and industrial applications.

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent